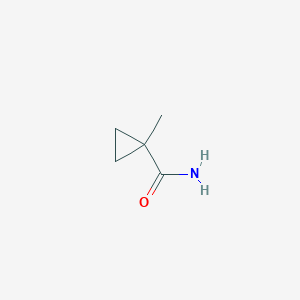

1-Methylcyclopropanecarboxamide

Overview

Description

1-Methylcyclopropanecarboxamide is a chemical compound with the molecular formula C5H9NO . It has an average mass of 99.131 Da and a monoisotopic mass of 99.068413 Da . This compound is used for research purposes.

Synthesis Analysis

The synthesis of 1-Methylcyclopropanecarboxamide involves heating the reaction mixture to 80°C for 5 hours until no 1-methylcyclopropanecarboxylic acid is present according to GC analysis . Ammonium hydroxide (28% NH3; 390 mL; 5.76 moles; 4 equiv.) is added to a 2-L, 3-necked flask equipped with a mechanical stirrer and an addition funnel .Molecular Structure Analysis

The molecular structure of 1-Methylcyclopropanecarboxamide consists of 5 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The molecular weight of this compound is 99.13 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methylcyclopropanecarboxamide include its molecular formula C5H9NO, average mass 99.131 Da, and monoisotopic mass 99.068413 Da . More detailed properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not provided in the search results .Scientific Research Applications

Chemical Building Blocks

1-Methylcyclopropanecarboxamide is used as a chemical building block in life science research . It is a part of a larger group of chemicals that are used in various scientific experiments and research .

Postharvest Technology

1-Methylcyclopropanecarboxamide (1-MCP) is widely used in postharvest technology to prolong the shelf life of many fruits . It acts as an inhibitor of ethylene action, which is a hormone that triggers the ripening process in fruits .

Fruit Quality Maintenance

The compound has been studied for its effects on maintaining the quality of ‘Idared’ apples during long-distance transportation . The study found that 1-MCP treatment could be beneficial in preserving the firmness, total soluble solids (TSS), and titratable acidity (TA) of the apples .

Modified Atmosphere Packaging (MAP)

1-MCP is used in conjunction with Modified Atmosphere Packaging (MAP) to extend the postharvest storage life of fruits . MAP involves altering the composition of the air within the packaging to slow down the ripening process .

Storage Life Extension

Research has been conducted to investigate the effects of 1-MCP and MAP on the postharvest storage life of okra . The study aimed to determine the optimal storage conditions for okra using these methods .

Ethylene Action Inhibition

1-MCP is applied as an inhibitor of ethylene action . Ethylene is a plant hormone that regulates growth and development, including the ripening of fruits. By inhibiting ethylene action, 1-MCP can delay ripening and extend the shelf life of fruits .

Safety and Hazards

properties

IUPAC Name |

1-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCXNVMIINTAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514781 | |

| Record name | 1-Methylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15910-91-5 | |

| Record name | 1-Methylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a novel synthetic route to produce 1-Methylcyclopropanecarboxamide?

A1: A new method to synthesize 1-Methylcyclopropanecarboxamide involves a base-catalyzed cyclization reaction. [] This reaction starts with an N,N-disubstituted 4-hydroxy-2-methylbutanamide treated sequentially with lithium diisopropylamide (LDA) and diphenyl phosphorochloridate (DPPCl). This specific sequence leads to the formation of 1-Methylcyclopropanecarboxamide in good yield. []

Q2: How was the structure of 1-Methylcyclopropanecarboxamide confirmed?

A2: The structure of 1-Methylcyclopropanecarboxamide, obtained through the aforementioned synthesis, was definitively confirmed using X-ray crystallography. [] This technique allowed researchers to determine the spatial arrangement of atoms within the molecule, verifying its identity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)

![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)

![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)

![N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B171773.png)